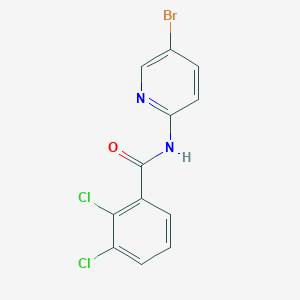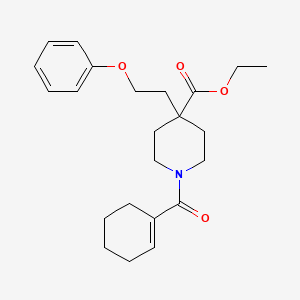amino]-1-phenyl-1-pentanone](/img/structure/B5124101.png)
5-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-phenyl-1-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-phenyl-1-pentanone, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained popularity as a recreational drug. However, it has also been studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
MDPV has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. MDPV has also been studied for its potential use as a cognitive enhancer, as it has been shown to improve working memory and attention in animal studies.
Wirkmechanismus
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that are involved in mood regulation and cognitive function. By blocking the reuptake of these neurotransmitters, MDPV increases their levels in the brain, leading to increased feelings of euphoria, alertness, and energy.
Biochemical and Physiological Effects:
MDPV has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to tissue damage and organ failure in high doses. Long-term use of MDPV has been associated with a number of negative health effects, including addiction, psychosis, and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has a number of advantages for use in lab experiments, including its potent and selective reuptake inhibition of dopamine, norepinephrine, and serotonin. It also has a relatively long half-life, which allows for longer experiments to be conducted. However, MDPV is highly addictive and has a high potential for abuse, which can make it difficult to conduct experiments in a controlled manner.
Zukünftige Richtungen
There are a number of future directions for the study of MDPV, including further investigation into its potential therapeutic applications, particularly in the treatment of depression and anxiety. There is also a need for further research into the long-term effects of MDPV use, as well as the potential for addiction and abuse. Additionally, there is a need for the development of new and more effective treatments for addiction to MDPV and other synthetic cathinones.
Synthesemethoden
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of propiophenone with formamide and hydrochloric acid to produce the intermediate, N-formylmethamphetamine, which is then reduced to MDPV. Reductive amination involves the reaction of 3,4-dimethoxyphenylacetone with methylamine and sodium borohydride to produce MDPV. The Mannich reaction involves the reaction of 3,4-dimethoxyphenylacetone with formaldehyde and dimethylamine to produce MDPV.
Eigenschaften
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-23(15-8-7-11-20(24)19-9-5-4-6-10-19)16-14-18-12-13-21(25-2)22(17-18)26-3/h4-6,9-10,12-13,17H,7-8,11,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRICNKANYCHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(=O)C1=CC=CC=C1)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5124030.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5124045.png)
![2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5124070.png)
![4-amino-N-{2-[(4-nitrophenyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5124073.png)

![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5124093.png)
![2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride](/img/structure/B5124109.png)

![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)